Diosmetin-3-O-glucuronide
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Overview
Description
Diosmetin-3-O-glucuronide is a major metabolite of diosmin, a flavonoid commonly found in citrus fruits and used in various medicinal applications. This compound is known for its significant biological activities, including anti-inflammatory and antioxidant properties .
Mechanism of Action
Target of Action
Diosmetin-3-O-glucuronide is a metabolite of Diosmin , a flavone glycoside derived from hesperidin . Diosmin has been found to possess anti-inflammatory, antioxidant, antidiabetic, antihyperlipidemic, and antifibrotic effects in different disease models . Therefore, it can be inferred that this compound may interact with similar targets.
Mode of Action
It is known that diosmin, its parent compound, exhibits inhibitory effects on different metabolic enzymes . This suggests that this compound may also interact with these enzymes, leading to its various pharmacological effects.
Biochemical Pathways
Diosmin is converted to Diosmetin in the body, which is subsequently absorbed and esterified into glucuronide conjugates, including this compound . This metabolite may affect various biochemical pathways due to its potential antioxidative, antihyperglycemic, anti-inflammatory, anticancer, and antimicrobial activity .
Pharmacokinetics
After oral administration, Diosmin is rapidly hydrolyzed into its aglycone, Diosmetin, by enzymes from intestinal microflora . The resulting Diosmetin is then absorbed through the intestinal wall and esterified to this compound . This metabolite is the major circulating metabolite found in human plasma and urine . The volume of distribution of Diosmetin is greater than the total blood volume of the rat, and its half-life is long (26–43 h) .
Result of Action
Given its parent compound diosmin’s known effects, it can be inferred that this compound may have similar effects, including anti-inflammatory, antioxidant, antidiabetic, antihyperlipidemic, and antifibrotic effects .
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, the bioavailability of Diosmin, its parent compound, is reported to be low due to its low water solubility . Therefore, factors that affect the solubility and absorption of this compound could potentially influence its action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Diosmetin-3-O-glucuronide plays a significant role in biochemical reactions. It is the result of the metabolism of diosmetin, where diosmetin is esterified to 3-O-glucuronide
Molecular Mechanism
The molecular mechanism of this compound is complex and involves several steps. After diosmin is hydrolyzed to diosmetin in the intestine, diosmetin is further metabolized to this compound
Metabolic Pathways
This compound is involved in the metabolic pathways of diosmin. Diosmin is rapidly hydrolyzed in the intestine to its aglycone, diosmetin, which is further metabolized to this compound
Preparation Methods
Synthetic Routes and Reaction Conditions
Diosmetin-3-O-glucuronide is typically synthesized through the enzymatic glucuronidation of diosmetin. The process involves the use of enzymes such as glucuronosyltransferases, which facilitate the attachment of glucuronic acid to diosmetin .
Industrial Production Methods
In industrial settings, this compound can be produced through biotransformation processes using microbial cultures or enzymatic systems. These methods are optimized for high yield and purity, ensuring the compound’s suitability for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Diosmetin-3-O-glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various nucleophiles can be used under mild to moderate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .
Scientific Research Applications
Diosmetin-3-O-glucuronide has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for the study of flavonoid metabolism.
Biology: Investigated for its role in cellular signaling pathways and its effects on gene expression.
Industry: Utilized in the development of nutraceuticals and functional foods due to its health benefits.
Comparison with Similar Compounds
Similar Compounds
Diosmin: The parent compound of diosmetin-3-O-glucuronide, known for its vascular protective effects.
Hesperidin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Quercetin: A flavonoid with a broader spectrum of biological activities, including anticancer effects.
Uniqueness
This compound is unique due to its specific glucuronidation, which enhances its solubility and bioavailability compared to its parent compound, diosmetin. This modification also contributes to its distinct pharmacokinetic and pharmacodynamic profiles .
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O12/c1-31-12-3-2-8(13-7-11(25)16-10(24)5-9(23)6-15(16)32-13)4-14(12)33-22-19(28)17(26)18(27)20(34-22)21(29)30/h2-7,17-20,22-24,26-28H,1H3,(H,29,30)/t17-,18-,19+,20-,22+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VATVKLJSQQBZTF-SXFAUFNYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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